

Technical Guide: Chloroatranol – Biosynthesis, Toxicology, and Quantification

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Compound of Interest

Compound Name: 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde

CAS No.: 57074-21-2

Cat. No.: B106226

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Executive Summary

Chloroatranol (**3-chloro-2,6-dihydroxy-4-methylbenzaldehyde**) represents a critical intersection between fungal secondary metabolism and immunotoxicology. Historically valued as a degradation product contributing to the earthy, woody olfactory profile of Oakmoss (*Evernia prunastri*) and Treemoss (*Pseudevernia furfuracea*), it is now classified as one of the most potent contact allergens in the fragrance industry.

This guide provides a rigorous technical analysis of chloroatranol, moving beyond surface-level descriptions to explore its biosynthetic origin within the lichen mycobiont, its haptenization mechanism via Schiff base formation, and the validated LC-MS/MS protocols required for its trace-level detection (<100 ppm) in compliance with IFRA Standards and EU regulations.

Part 1: Chemical Identity & Biosynthetic Origin

The Mycobiont Connection

While often loosely categorized as a "lichen metabolite," chloroatranol is strictly a product of the mycobiont (the fungal partner) within the lichen symbiosis. It does not occur via a direct biosynthetic gene cluster (BGC) output but rather as a downstream degradation product of depsides.

Biosynthetic Pathway: From Depside to Aldehyde

The precursor, Chloroatranorin, is synthesized via the acetyl-polymalonyl pathway mediated by non-reducing polyketide synthases (NR-PKS). The transition to chloroatranol is an abiotic or enzymatic hydrolysis and oxidation process, often accelerated during the preparation of "Absolutes" (solvent extraction).

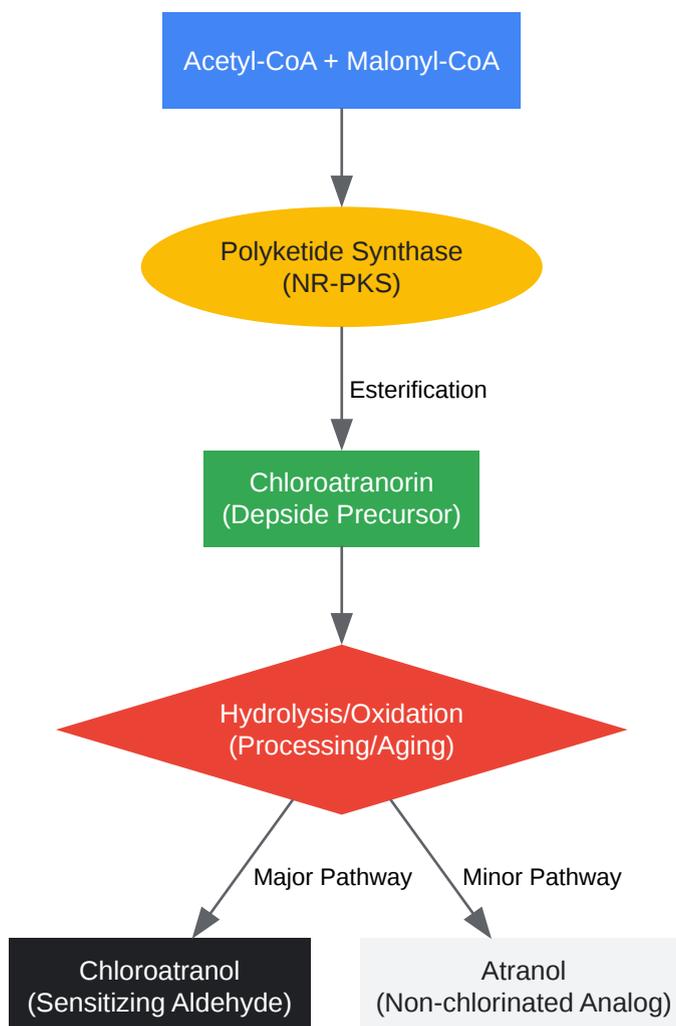
Key Chemical Transformation:

- Precursor Assembly: Two units of hematommic acid/orsellinic acid derivatives are esterified to form the depside Chloroatranorin.
- Degradation: Hydrolysis of the ester bond releases the mono-aryl units.
- Oxidation: The resulting fragments degrade into the aldehyde Chloroatranol.

Physicochemical Profile

Property	Data	Relevance
IUPAC Name	3-chloro-2,6-dihydroxy-4-methylbenzaldehyde	Chemical Reference
CAS Number	57074-21-2	Regulatory ID
Molecular Weight	186.59 g/mol	Mass Spec Target (Precursor Ion)
LogP	~2.5	Lipophilicity aids skin penetration
pKa	~6.8 (Phenolic OH)	Ionization state in LC mobile phase

Visualization: Biosynthetic Degradation Pathway



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Figure 1: Pathway illustrating the degradation of the depside Chloroatranorin into the sensitizer Chloroatranol.

Part 2: Toxicological Mechanism (The "Why")

The "Pre-Hapten" vs. Direct Hapten Debate

Chloroatranol acts as a direct hapten due to its reactive aldehyde moiety. Unlike pro-haptens that require metabolic activation, chloroatranol possesses intrinsic electrophilicity.

Mechanism of Action: Schiff Base Formation

The high potency of chloroatranol (EC₃ values < 0.2%) is driven by its ability to covalently bind to skin proteins (specifically nucleophilic amino acid residues) without prior activation.

- Target:
 - amino groups of Lysine residues on skin proteins (e.g., serum albumin, keratin).
- Reaction: The carbonyl carbon of the aldehyde attacks the nucleophilic nitrogen of the lysine.
- Result: Formation of a Schiff Base (Imine) adduct. This protein-hapten complex is processed by Langerhans cells, presented to T-cells, and induces the sensitization phase of Allergic Contact Dermatitis (ACD).



Critical Insight: The chlorine substitution at the C3 position increases the electrophilicity of the carbonyl group compared to Atranol, explaining why Chloroatranol is significantly more potent (eliciting reactions at ppb levels).

Regulatory Status (Grounding)

- IFRA Standards (49th Amendment): Restricted in Oakmoss Extracts.[1][2] The extract must not contain more than 100 ppm of Chloroatranol and Atranol combined.[1][2][3]
- EU Cosmetics Regulation: Prohibited as a deliberate ingredient; technically restricted via the ban on "unsafe" extracts (Regulation 2017/1410).

Part 3: Analytical Quantification Protocol

Method Selection: LC-MS/MS vs. GC-MS

Expert Recommendation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory standard for accurate quantification.

- Why NOT GC-MS? Chloroatranorin (the precursor) is thermally unstable. In a heated GC injector port, residual precursor can degrade in situ into chloroatranol, leading to false positive high readings.

- Why LC-MS/MS? It operates at lower temperatures and uses Electrospray Ionization (ESI), preserving the native speciation of the sample.

Validated Protocol: LC-ESI-MS/MS (Negative Mode)

This protocol is designed to achieve a Limit of Quantification (LOQ) of < 0.5 mg/kg (ppm) in complex fragrance matrices.

A. Sample Preparation

- Extraction: Weigh 1.0 g of fragrance concentrate or absolute.
- Dilution: Dissolve in 10 mL of Ethanol/Water (80:20 v/v).
- Internal Standard: Spike with deuterated analog (
-Chloroatranol) to correct for matrix suppression.
- Filtration: Filter through 0.22
m PTFE membrane (removes particulate matter that clogs UHPLC columns).

B. Chromatographic Conditions (UHPLC)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8
m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient:
 - 0-1 min: 10% B (Isocratic hold)
 - 1-6 min: Linear ramp to 90% B
 - 6-8 min: 90% B (Wash)

- 8.1 min: Re-equilibrate to 10% B.
- Flow Rate: 0.4 mL/min.
- Column Temp: 40°C.

C. Mass Spectrometry Parameters (ESI-)

Chloroatranol ionizes best in Negative Mode due to the phenolic hydroxyl groups.

Compound	Precursor Ion ()	Product Ion 1 (Quant)	Product Ion 2 (Qual)	Collision Energy (eV)
Chloroatranol	185.0 [M-H] ⁻	149.0 (Loss of HCl)	121.0	20
Atranol	151.0 [M-H] ⁻	123.0	107.0	18

Visualization: Analytical Workflow



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Figure 2: LC-MS/MS workflow prioritizing thermal stability to prevent precursor degradation artifacts.

Part 4: Remediation & Industrial Processing

To maintain the use of Oakmoss in fine fragrance while complying with the EU ban on chloroatranol, the industry employs "Low-Atranol" processing.

- Molecular Distillation: Utilizing high-vacuum, short-path distillation to separate the volatile aldehydes (chloroatranol) from the heavier odorous resinoids.

- Selective Adsorption: Passing the extract through specific resin beds (e.g., microporous polymers) that selectively trap the aldehyde functionality while allowing the depsides and esters (responsible for the mossy scent) to pass.

Validation Check: Every batch of "Low-Atranol" Oakmoss must be certified via the LC-MS/MS protocol described above to ensure Chloroatranol content is < 100 ppm (often targeting < 25 ppm for safety margins).

References

- Johansen, J. D., et al. (2006). "Chloroatranol, an extremely potent allergen hidden in perfumes: a dose-response elicitation study." [4] Contact Dermatitis. [5][6][7] [Link](#)
- Scientific Committee on Consumer Safety (SCCS). (2004). "Opinion on Atranol and Chloroatranol present in natural extracts." [1][2][3][5][6][8][9][10][11] European Commission. [2] [Link](#)
- International Fragrance Association (IFRA). "IFRA Standards Library - 49th Amendment: Oakmoss Extracts." [Link](#)
- Bossi, R., et al. (2004). "Determination of atranol and chloroatranol in perfumes using LC-MS-MS." Journal of Separation Science. [Link](#)
- European Commission. (2017). [2] "Regulation (EU) 2017/1410 amending Annexes II and III to Regulation (EC) No 1223/2009." [Link](#)

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Sources

- 1. IFRA Limits, The 26 most common - Blog — Scentspiracy [scentspiracy.com]
- 2. biorius.com [biorius.com]
- 3. researchgate.net [researchgate.net]

- [4. Chloroatranol, an extremely potent allergen hidden in perfumes: a dose-response elicitation study - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. Comparison of elicitation potential of chloroatranol and atranol--2 allergens in oak moss absolute - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [6. ec.europa.eu \[ec.europa.eu\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- [8. d3t14p1xronwr0.cloudfront.net \[d3t14p1xronwr0.cloudfront.net\]](#)
- [9. Content of oak moss allergens atranol and chloroatranol in perfumes and similar products - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [10. mdpi.com \[mdpi.com\]](#)
- [11. kamilaubre.substack.com \[kamilaubre.substack.com\]](#)
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